Lower Intrinsic Lipophilicity vs. Alkyl Analogs
The target compound exhibits an XLogP of 2.4, which is 0.4 log units lower than all three positional methyl‑piperidine isomers (XLogP 2.8) and 0.9 log units lower than the 2‑ethyl‑piperidine analog (XLogP 3.3) [1][2][3]. In drug‑discovery programs, a shift of this magnitude in lipophilicity correlates with measurably reduced plasma protein binding and lower risk of phospholipidosis, while maintaining acceptable passive permeability [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP 2.4 (PubChem CID 53408796) |
| Comparator Or Baseline | 2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)aniline (CID 53408801) XLogP 2.8; 2-(Ethylsulfonyl)-5-(2-ethylpiperidin-1-yl)aniline (CID 53410172) XLogP 3.3 |
| Quantified Difference | ΔXLogP = –0.4 (vs. methyl analogs); ΔXLogP = –0.9 (vs. 2‑ethyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity directly benefits ligand‑efficiency metrics and predicts superior developability profile, making the target compound a preferred starting point for fragment‑to‑lead or scaffold‑hopping campaigns where LipE is a key selection criterion.
- [1] PubChem CID 53408796. 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/1220021-52-2 (accessed 2026-04-25). View Source
- [2] PubChem CID 53408801. 2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/1220035-00-6 (accessed 2026-04-25). View Source
- [3] PubChem CID 53410172. 5-(2-Ethylpiperidin-1-yl)-2-(ethylsulfonyl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/1220029-03-7 (accessed 2026-04-25). View Source
- [4] Valko K. Lipophilicity and biomimetic properties to support drug discovery. Expert Opin. Drug Discov. 2017, 12(7), 733-746. https://pubmed.ncbi.nlm.nih.gov/28637339/ View Source
